InChI=1S/C8H11NO2S.ClH/c9-6(5-8(10)11)4-7-2-1-3-12-7;/h1-3,6H,4-5,9H2,(H,10,11);1H/t6-;/m1./s1
. The compound has a molecular weight of 221.71 g/mol . Although a specific synthesis route for (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride is not described in the provided papers, similar compounds like (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid [ [] ] and (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid hydrochloride [ [] ] have been synthesized. These syntheses utilize chiral starting materials and involve multi-step reactions including ring opening, protection/deprotection, and coupling reactions.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: